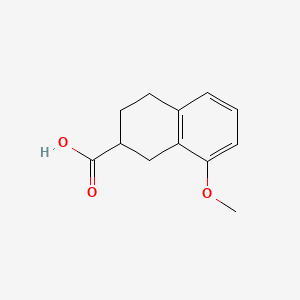

8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

Description

8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H14O3. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 8th position and a carboxylic acid group at the 2nd position on the tetrahydronaphthalene ring.

Properties

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-11-4-2-3-8-5-6-9(12(13)14)7-10(8)11/h2-4,9H,5-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAFGTBETRJDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394409 | |

| Record name | 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32178-63-5 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032178635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7WS3A89NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Physicochemical Properties

| Property | Value | |

|---|---|---|

| Molecular Formula | C₁₂H₁₄O₃ | |

| Molecular Weight | 206.24 g/mol | |

| Melting Point | 141–143 °C | |

| Boiling Point | 397.3 ± 42.0 °C (pred.) | |

| Density | 1.195 ± 0.06 g/cm³ | |

| pKa | 4.67 ± 0.20 (predicted) |

Preparation Methods Analysis

Example Synthetic Route

Route A: Methoxylation → Hydrogenation → Carboxylation

Methoxylation:

Starting from 2-naphthol or a similar naphthalene derivative, the methoxy group is introduced at the 8-position using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.Hydrogenation:

The methoxylated naphthalene is subjected to catalytic hydrogenation (using palladium on carbon or nickel catalysts) under mild pressure to selectively reduce the aromatic ring to the tetrahydro form, focusing on the 1,2,3,4-positions.Carboxylation:

The resulting 8-methoxy-1,2,3,4-tetrahydronaphthalene is then carboxylated at the 2-position. This is commonly achieved by a Friedel–Crafts acylation followed by oxidation, or by direct Grignard reaction with carbon dioxide, followed by acid workup to yield the carboxylic acid.

Reaction Scheme Table

Alternative Approaches

Functional Group Interconversion:

Some methods may start from a pre-carboxylated naphthalene derivative, introducing the methoxy group and then performing selective hydrogenation.Cyclization Strategies:

In certain synthetic designs, ring closure strategies from linear precursors may be employed, but these are less common for this scaffold.

Research Findings and Literature Notes

- The compound is commercially available at high purity (≥98%), indicating that the synthetic procedures are robust and scalable.

- The unique combination of methoxy and carboxylic acid functionalities confers distinctive reactivity and potential for further derivatization.

- No significant stereoisomeric complications are reported for this compound, simplifying its synthesis and purification.

Summary Table: Preparation Methods

| Method | Key Steps | Typical Yield | Notes |

|---|---|---|---|

| Route A | Methoxylation → Hydrogenation → Carboxylation | Moderate–High | Widely used, adaptable to scale |

| Route B | Carboxylation → Methoxylation → Hydrogenation | Variable | Less common, may require regioselectivity |

| Route C | Functional group interconversion from related acids | Variable | Depends on precursor availability |

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxaldehyde or this compound.

Reduction: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-methanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The methoxy and carboxylic acid groups may play a role in its binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

- 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid

- 5,6,7,8-Tetrahydro-2-naphthoic acid

- 6-Methoxy-1,2,3,4-tetrahydronaphthalene

Comparison: 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biological Activity

8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS Number: 32178-63-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : CHO

- Molecular Weight : 206.24 g/mol

- IUPAC Name : 8-methoxy-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid

- Physical Form : Solid

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For example:

- In vitro studies demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects:

- Cell culture experiments indicated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages when stimulated with lipopolysaccharides (LPS).

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:

- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is crucial for regulating immune response and inflammation.

Data Summary Table

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Inflammation :

- A study involving animal models showed that administration of this compound significantly reduced paw edema in a carrageenan-induced inflammation model.

-

Case Study on Infection :

- Clinical observations noted improved outcomes in patients with skin infections when treated with a formulation containing this compound alongside standard antibiotics.

Q & A

Basic: What are the key considerations for synthesizing 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with high purity?

Answer:

The synthesis typically involves esterification of the precursor carboxylic acid (e.g., 1-oxo-tetrahydronaphthalene-2-carboxylic acid) with methanol under acidic catalysis (e.g., H₂SO₄), followed by hydrolysis to yield the free acid . Key considerations include:

- Reagent stoichiometry : Ensure excess methanol for complete esterification.

- Reaction monitoring : Use TLC or GC-MS to track intermediate ester formation .

- Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) removes unreacted starting materials and byproducts .

- Purity validation : Confirm via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) or ¹H NMR (δ ~3.8 ppm for methoxy protons) .

Basic: How can spectroscopic methods confirm the structure of this compound?

Answer:

- ¹H NMR : Identify the methoxy group (singlet at δ ~3.8 ppm) and aromatic protons (multiplet at δ 6.5–7.5 ppm for naphthalene ring). The carboxylic acid proton may appear as a broad peak at δ ~12 ppm .

- IR spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass spectrometry (HRMS) : Molecular ion peak [M+H]⁺ should match the exact mass (C₁₂H₁₄O₃: theoretical ~206.0943) .

Advanced: How can regioselective introduction of the methoxy group be optimized during synthesis?

Answer:

Regioselectivity is influenced by directing groups and reaction conditions :

- Electrophilic aromatic substitution : Use Lewis acids (e.g., AlCl₃) to direct methoxylation to the 8-position. Pre-functionalization with electron-withdrawing groups (e.g., nitro) can enhance selectivity .

- Protection strategies : Temporarily protect the carboxylic acid as an ester (e.g., methyl ester) to prevent undesired side reactions during methoxy introduction .

- Catalytic methods : Transition-metal catalysts (e.g., Cu(I)) enable controlled C–O bond formation in methoxylation steps .

Advanced: How do substituents on the tetrahydronaphthalene ring affect the compound’s reactivity in ring-opening or functionalization reactions?

Answer:

- Methoxy group : Acts as an electron-donating group, increasing electron density at the 8-position and directing electrophilic attacks (e.g., bromination) to adjacent positions. This contrasts with hydroxyl groups, which are more reactive but prone to oxidation .

- Carboxylic acid : Enables salt formation (e.g., sodium salt for solubility studies) or conjugation with amines via carbodiimide coupling (EDC/HOBt) for bioactivity assays .

- Steric effects : Substituents at the 2-position (carboxylic acid) may hinder nucleophilic attacks on the tetrahydronaphthalene ring .

Basic: What are common impurities encountered during synthesis, and how can they be mitigated?

Answer:

- Byproducts : Partial oxidation of the tetrahydronaphthalene ring (e.g., formation of fully aromatic naphthalene derivatives). Monitor via GC-MS and suppress by using inert atmospheres (N₂/Ar) .

- Unreacted intermediates : Residual ester or methylated derivatives. Remove via acid-base extraction (e.g., NaOH wash to isolate the free acid) .

- Isomeric contaminants : Regiochemical byproducts (e.g., 6-methoxy isomer). Separate using reverse-phase HPLC .

Advanced: What methodologies are suitable for studying interactions between this compound and biological targets (e.g., enzymes)?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to measure binding kinetics (ka, kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

- Molecular docking : Use software like AutoDock Vina to predict binding modes, guided by the compound’s methoxy and carboxylic acid moieties .

- Inhibitor assays : Test IC₅₀ values in enzyme activity assays (e.g., COX-2 inhibition) with positive controls (e.g., indomethacin) .

Basic: What chromatographic techniques are optimal for analyzing this compound in complex mixtures?

Answer:

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Retention time ~8–10 minutes .

- TLC : Silica gel plates, visualized under UV (254 nm). Rf ~0.4 in ethyl acetate/hexane (3:7) .

- GC-MS : Derivatize the carboxylic acid to a methyl ester (via BF₃/MeOH) for volatility. Monitor fragments at m/z 206 (molecular ion) .

Advanced: How can computational chemistry aid in predicting the compound’s physicochemical properties?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict dipole moments and electrostatic potential surfaces (EPS) for solubility analysis .

- LogP prediction : Use software like MarvinSketch to estimate partition coefficients (~2.1), indicating moderate hydrophobicity .

- pKa estimation : The carboxylic acid group has a predicted pKa ~4.5, influencing ionization at physiological pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.